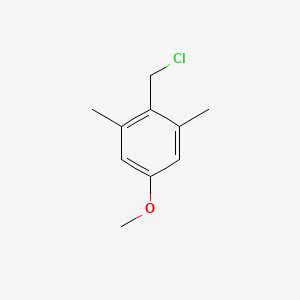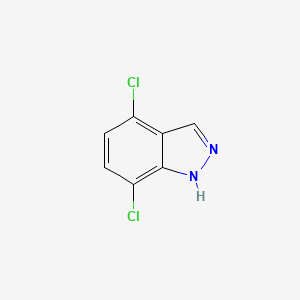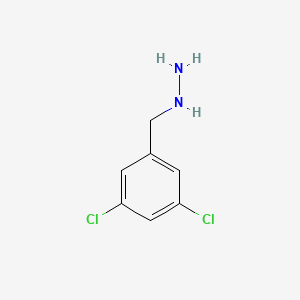![molecular formula C6H3ClN2S2 B1603621 6-クロロチアゾロ[4,5-b]ピリジン-2-チオール CAS No. 488742-54-7](/img/structure/B1603621.png)
6-クロロチアゾロ[4,5-b]ピリジン-2-チオール
概要
説明
6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom at the 6th position and a thiol group at the 2nd position
科学的研究の応用
6-Chlorothiazolo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
作用機序
While the specific mechanism of action of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol is not explicitly mentioned in the sources, it has been used as a building block for preparing various organic molecules with biological activities. It has also been used as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a ligand for preparing metal complexes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-bromo-5-chloropyridine with potassium ethylxanthate, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts like lithium bromide and bromine .
Industrial Production Methods
Industrial production methods for 6-Chlorothiazolo[4,5-b]pyridine-2-thiol are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
6-Chlorothiazolo[4,5-b]pyridine-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiazolo[4,5-b]pyridine derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
6-Chlorothiazolo[4,5-b]pyridine-2-thiol can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
5-Methoxythiazolo[4,5-b]pyridin-2-amine: This compound has a methoxy group instead of a chlorine atom and exhibits different pharmacological properties.
Thiazolo[4,5-b]pyridine-6-carbonitriles: These compounds have a nitrile group at the 6th position and are known for their anticancer activities.
The uniqueness of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNODJDUJWQRQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625329 | |
| Record name | 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488742-54-7 | |
| Record name | 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



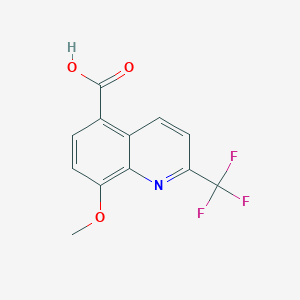
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
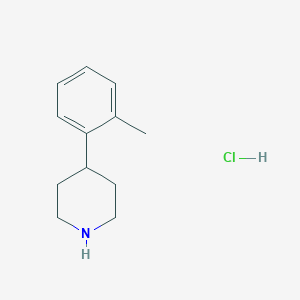
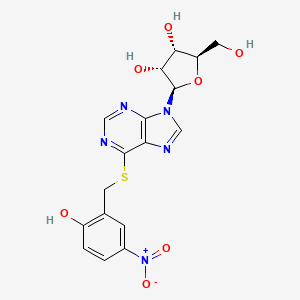
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)
